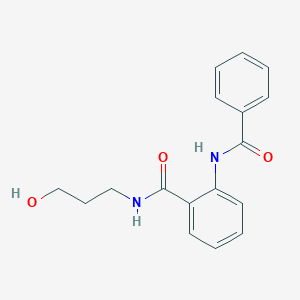

2-benzamido-N-(3-hydroxypropyl)benzamide

説明

特性

IUPAC Name |

2-benzamido-N-(3-hydroxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-12-6-11-18-17(22)14-9-4-5-10-15(14)19-16(21)13-7-2-1-3-8-13/h1-5,7-10,20H,6,11-12H2,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJOGWABCOTXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Comprehensive Technical Guide to 2-Benzamido-N-(3-hydroxypropyl)benzamide: Synthesis, Mechanistic Profiling, and Applications

Executive Summary & Chemical Identity

2-Benzamido-N-(3-hydroxypropyl)benzamide (Molecular Formula: C₁₇H₁₈N₂O₃; MW: 298.34 g/mol ) is a highly functionalized bis-amide belonging to the anthranilamide structural class. It is characterized by an anthranilic acid core where the primary amine is benzoylated and the carboxylic acid is converted into an N-(3-hydroxypropyl) amide.

In modern drug discovery and synthetic organic chemistry, this compound serves a dual purpose:

-

A Privileged Pharmacophore: Anthranilic acid derivatives are well-documented modulators of multi-drug resistance (MDR)[1] and serve as potent scaffolds in the computational design of anticancer kinase inhibitors[2]. The 3-hydroxypropyl tail provides a flexible, solvent-exposed hydrogen-bonding vector, while the benzamido group offers a rigid, hydrophobic moiety for π-π stacking within target active sites.

-

A Synthetic Precursor: The ortho-disposition of the two amide groups pre-organizes the molecule for intramolecular cyclodehydration, making it a highly efficient precursor for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones—a dominant heterocyclic core in neuroactive and antineoplastic agents.

Structural Biology & Pharmacophore Analysis

The molecular geometry of 2-benzamido-N-(3-hydroxypropyl)benzamide is dictated by its bis-amide system. The molecule exhibits significant conformational rigidity due to an intramolecular hydrogen bond between the amide proton of the benzamido group and the carbonyl oxygen of the N-alkyl amide.

This ortho-interaction is not only critical for its binding affinity in biological targets (such as ATP-binding pockets in kinases) but also drives its unique mass spectrometric fragmentation and thermal reactivity. The terminal hydroxyl group on the propyl chain acts as a synthetic handle for further derivatization (e.g., phosphorylation, esterification, or attachment to PROTAC linkers) or as a critical hydrogen-bond donor/acceptor in biological microenvironments.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the synthesis of 2-benzamido-N-(3-hydroxypropyl)benzamide is executed via a self-validating, two-step protocol starting from isatoic anhydride, followed by an optional third step for cyclization.

Fig 1: Three-step synthetic workflow from isatoic anhydride to the quinazolinone derivative.

Step 1: Synthesis of 2-Amino-N-(3-hydroxypropyl)benzamide

-

Causality: Isatoic anhydride is utilized instead of anthranilic acid to bypass the need for expensive peptide coupling reagents. The nucleophilic attack of 3-aminopropanol at the C4 carbonyl induces ring-opening, driven thermodynamically by the irreversible extrusion of CO₂ gas[3].

-

Protocol: Dissolve isatoic anhydride (1.0 eq) in anhydrous DMF. Add 3-aminopropanol (1.05 eq) dropwise at room temperature. Reflux the mixture for 4-6 hours.

-

Self-Validation Checkpoint: The reaction progress is visually validated by the cessation of CO₂ bubbling. TLC (DCM:MeOH 9:1) will reveal a highly fluorescent spot under 254 nm UV, confirming the formation of the anthranilamide fluorophore.

Step 2: Selective Benzoylation to the Target Compound

-

Causality: The intermediate possesses three nucleophilic sites: the aniline nitrogen, the amide nitrogen, and the terminal hydroxyl. To achieve selective N-benzoylation of the aniline without O-benzoylation, the reaction must be kept at 0°C using a mild base (pyridine) that acts as both an acid scavenger and a nucleophilic catalyst.

-

Protocol: Dissolve the intermediate from Step 1 in anhydrous DCM with pyridine (1.5 eq). Cool to 0°C. Add benzoyl chloride (1.05 eq) dropwise over 30 minutes. Stir for 2 hours, allowing it to warm to room temperature. Quench with saturated aqueous NaHCO₃ and extract with DCM.

-

Self-Validation Checkpoint: ¹H NMR validation is critical here. Successful selective N-benzoylation is confirmed by the disappearance of the broad aniline -NH₂ singlet (~5.5 ppm) and the retention of the -CH₂-OH triplet at ~3.5 ppm. If over-acylation (O-benzoylation) occurs, the -CH₂-O protons will shift dramatically downfield to ~4.2 ppm.

Step 3: Cyclodehydration to Quinazolinone (Application Workflow)

-

Causality: The ortho-interaction between the benzamido and alkylamide groups creates an ideal geometry for cyclization. Dehydrating agents (or thermolysis) force the elimination of water, dropping the molecule into the thermodynamic sink of the aromatic quinazolinone system.

-

Protocol: Reflux the target compound in toluene with a catalytic amount of p-toluenesulfonic acid (pTSA) using a Dean-Stark trap, or treat with POCl₃ at 80°C for 3 hours.

-

Self-Validation Checkpoint: IR spectroscopy provides immediate validation. The disappearance of the dual N-H stretching bands (~3300 cm⁻¹) and the emergence of a sharp, strong C=N stretch (~1610 cm⁻¹) confirms complete cyclization.

Analytical & Spectroscopic Profiling

Accurate quantification and structural verification are paramount for downstream pharmacokinetic and metabolic studies[4]. Below is the consolidated spectroscopic profile for 2-benzamido-N-(3-hydroxypropyl)benzamide.

Quantitative Data Summary

| Analytical Technique | Signal / Shift | Assignment | Causality / Interpretation |

| ¹H NMR (DMSO-d₆) | ~11.5 ppm (s, 1H) | -NH-C(=O)Ph | Highly deshielded due to the adjacent benzoyl carbonyl and intramolecular hydrogen bonding. |

| ¹H NMR (DMSO-d₆) | ~8.8 ppm (t, 1H) | -C(=O)NH-CH₂- | Amide proton coupling with the adjacent aliphatic methylene group. |

| ¹H NMR (DMSO-d₆) | 7.1 - 8.1 ppm (m, 9H) | Aromatic Protons | Overlapping multiplet signals from the anthranilate core and the benzoyl ring. |

| ¹H NMR (DMSO-d₆) | ~4.5 ppm (t, 1H) | -OH | Terminal hydroxyl group; disappears upon D₂O exchange. |

| ¹H NMR (DMSO-d₆) | ~3.5 ppm (q, 2H) | -CH₂-OH | Deshielded by the electronegative oxygen atom. |

| MS (EI) | m/z 298 | [M]⁺• | Confirms the exact molecular weight of the target compound. |

| MS (EI) | m/z 280 | [M - H₂O]⁺• | Diagnostic ortho-interaction indicating cyclization propensity. |

| MS (EI) | m/z 105 | [PhCO]⁺ | Standard α-cleavage of the benzoyl group. |

Mass Spectrometry Fragmentation Logic

The electron ionization (EI) mass spectrum of 2-benzamidobenzamide derivatives is characterized by a highly specific ortho-interaction. Upon electron impact, the molecule undergoes a thermolytic-like elimination of H₂O directly from the molecular ion, yielding a 2-substituted-4(3H)-quinazolinone radical cation.

Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

For LC-MS/MS quantification in biological matrices, a simple protein precipitation utilizing acetonitrile is recommended[4]. Acetonitrile disrupts the hydration layer of plasma proteins, causing them to denature and release the protein-bound analyte into the supernatant, ensuring high recovery rates.

Applications in Drug Discovery

The 2-benzamido-N-(alkyl)benzamide scaffold is highly prized in medicinal chemistry:

-

Multi-Drug Resistance (MDR) Modulators: Anthranilic acid derivatives have been patented as potent modulators of ATP-dependent translocases (such as ABCB1), helping to reverse multi-drug resistance in aggressive tumor phenotypes[1]. The bis-amide system allows the molecule to mimic peptide substrates, competitively inhibiting efflux pumps.

-

Kinase Inhibition: Computational modeling has identified 2-benzamido derivatives as potent, conformation-selective inhibitors of various kinases (e.g., CK1δ/ε), where the benzamido group occupies the hydrophobic specificity pocket and the N-alkyl chain interacts with the solvent-exposed hinge region[2].

References

-

Ramana, D. V., et al. Mass spectrometer as a probe in the synthesis of 2-substituted-4(3H)-quinazolinones. Indian Journal of Chemistry. NIScPR. URL:[Link]

- Google Patents.US6218393B1 - Anthranilic acid derivatives as multi drug resistance modulators.

-

MDPI Pharmaceuticals. Computational Methods in the Design of Anticancer Drugs. URL:[Link]

Sources

Architectural Profiling and Synthetic Dynamics of 2-Benzamido-N-(3-hydroxypropyl)benzamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In the landscape of medicinal chemistry, the rational design of privileged scaffolds relies heavily on highly functionalized intermediates. 2-Benzamido-N-(3-hydroxypropyl)benzamide is a specialized, bifunctional benzamide derivative that serves as a critical precursor for the synthesis of 3-substituted-2-phenylquinazolin-4(3H)-ones.

By combining a sterically demanding 2-benzamido group with a flexible, hydrophilic N-(3-hydroxypropyl) tail, this molecule is primed for intramolecular cyclization. This whitepaper deconstructs the structural causality, synthetic methodologies, and pharmacological utility of this intermediate, providing self-validating protocols for its synthesis and subsequent cyclization into bioactive quinazolinone architectures[1].

Structural and Physicochemical Architecture

The molecular architecture of 2-benzamido-N-(3-hydroxypropyl)benzamide (C₁₇H₁₈N₂O₃) is defined by three distinct domains, each serving a specific mechanistic purpose during late-stage functionalization:

-

The Benzamide Core: Acts as the rigid aromatic backbone, pre-organizing the molecule for intramolecular cyclization.

-

The 2-Benzamido Substituent: Provides the electrophilic carbonyl carbon required for ring closure, while the phenyl ring offers necessary π−π stacking interactions for future target binding (e.g., within the nicotinamide pocket of PARP/Tankyrase enzymes)[2].

-

The N-(3-Hydroxypropyl) Moiety: The primary amide nitrogen acts as the nucleophile during cyclization. The terminal hydroxyl group increases the topological polar surface area (TPSA), ensuring the final cyclized drug candidate maintains aqueous solubility and can interact with solvent-exposed protein residues.

Table 1: Quantitative Physicochemical Profiling

| Parameter | Value | Pharmacological Relevance |

| Molecular Formula | C₁₇H₁₈N₂O₃ | - |

| Exact Mass [M+H]⁺ | 299.14 m/z | Crucial for LC-MS in-process monitoring. |

| Hydrogen Bond Donors | 3 (2x NH, 1x OH) | Facilitates target-site anchoring. |

| Hydrogen Bond Acceptors | 3 (2x C=O, 1x OH) | Enhances aqueous solubility. |

| Rotatable Bonds | 7 | High conformational flexibility prior to cyclization. |

| TPSA | 87.6 Ų | Optimal for membrane permeability (Rule of 5 compliant). |

De Novo Synthesis and Mechanistic Causality

The synthesis of 2-benzamido-N-(3-hydroxypropyl)benzamide is achieved via a robust, two-step sequence starting from isatoic anhydride. This route is specifically chosen to avoid the use of expensive peptide coupling reagents (like EDC/HOBt) and to prevent unwanted di-alkylation.

Figure 1: Two-step synthetic workflow for 2-benzamido-N-(3-hydroxypropyl)benzamide.

Protocol 1: Self-Validating Synthesis of the Intermediate

Step 1: Aminolysis of Isatoic Anhydride

-

Causality: Isatoic anhydride acts as an activated equivalent of anthranilic acid. Nucleophilic attack by the primary amine of 3-amino-1-propanol occurs selectively at the C-4 carbonyl, driving an irreversible decarboxylation. This provides a visual, self-validating cue (effervescence) for reaction progress.

-

Procedure:

-

Suspend isatoic anhydride (10.0 mmol) in anhydrous DMF (20 mL) under an inert N₂ atmosphere.

-

Add 3-amino-1-propanol (11.0 mmol) dropwise at room temperature.

-

In-Process Control (IPC): Monitor the evolution of CO₂ gas. Stir the reaction at 50 °C until effervescence completely ceases (approx. 2 hours).

-

Validation: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The disappearance of the isatoic anhydride spot and the appearance of a highly polar, ninhydrin-active spot confirms the formation of 2-amino-N-(3-hydroxypropyl)benzamide.

-

Remove DMF in vacuo and carry the crude intermediate directly to Step 2 to minimize oxidative degradation of the free aniline.

-

Step 2: N-Acylation via Schotten-Baumann-type Conditions

-

Causality: Pyridine is utilized as both the solvent and an acid scavenger. By neutralizing the HCl byproduct generated from benzoyl chloride, pyridine prevents the protonation of the ortho-aniline, maintaining its nucleophilicity for the acylation event.

-

Procedure:

-

Dissolve the crude intermediate from Step 1 in anhydrous pyridine (15 mL) and cool to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (10.5 mmol) dropwise over 15 minutes to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation: Quench an aliquot in water and extract with EtOAc. LC-MS must show the complete disappearance of the [M+H]⁺ 195.1 peak and the emergence of the target [M+H]⁺ 299.1 peak.

-

Workup: Pour the mixture into ice-cold 1M HCl (50 mL) to protonate and remove pyridine into the aqueous layer. Extract with EtOAc (3 x 30 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/H₂O to yield the pure 2-benzamido-N-(3-hydroxypropyl)benzamide.

-

Cyclization Dynamics to Quinazolinone Scaffolds

The primary utility of 2-benzamido-N-(3-hydroxypropyl)benzamide is its conversion into 3-(3-hydroxypropyl)-2-phenylquinazolin-4(3H)-one. This transformation requires the activation of the primary amide nitrogen to attack the sterically hindered benzoyl carbonyl, followed by dehydration.

Figure 2: Base-promoted cyclization mechanism to form the quinazolinone scaffold.

Protocol 2: Base-Promoted Intramolecular Cyclization

-

Causality: A strong base (KOH) in a polar aprotic solvent (DMSO) is required. DMSO leaves the hydroxide ion unsolvated, maximizing its basicity to deprotonate the amide nitrogen. The subsequent elimination of water acts as a thermodynamic sink, driving the equilibrium irreversibly toward the aromatic quinazolinone system[1].

-

Procedure:

-

Dissolve 2-benzamido-N-(3-hydroxypropyl)benzamide (5.0 mmol) in anhydrous DMSO (10 mL).

-

Add finely powdered KOH (15.0 mmol, 3.0 equiv).

-

Heat the reaction mixture to 120 °C for 12 hours.

-

Validation: Monitor via LC-MS. The reaction is complete when the [M+H]⁺ 299.1 peak is entirely replaced by the[M+H]⁺ 281.1 peak, indicating the loss of H₂O (18 Da).

-

Workup: Cool to room temperature and pour into crushed ice. The cyclized quinazolinone will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

-

Table 2: Reaction Optimization for Quinazolinone Cyclization

| Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| Ethanol | NaOH (2.0) | 80 (Reflux) | 24 | < 20% | Protic solvent dampens base strength; incomplete deprotonation. |

| DMF | K₂CO₃ (3.0) | 135 | 24 | 45% | Mild base is insufficient to fully drive the tetrahedral intermediate. |

| DMSO | KOH (3.0) | 120 | 12 | > 85% | Optimal. Unsolvated OH⁻ drives rapid cyclization and dehydration. |

Pharmacological Target Space

Once cyclized, the resulting quinazolinone derivative enters a highly privileged pharmacological space. Benzamide and quinazolinone scaffolds are documented as potent modulators in several critical disease pathways:

-

Tankyrase (TNKS) and PARP Inhibition: 2-Arylquinazolin-4-ones are highly selective inhibitors of Tankyrases (TNKS-1/2), which are critical regulators of the Wnt/ β -catenin signaling pathway[2]. The quinazolinone core mimics the nicotinamide group of NAD⁺, while the 3-hydroxypropyl chain extends into the solvent-exposed ribose-binding pocket, enhancing binding affinity and isoform selectivity.

-

Acetylcholinesterase (AChE) Inhibition: Benzamide derivatives have demonstrated profound inhibitory effects on AChE, serving as lead compounds for Alzheimer's disease therapeutics[3]. The spatial geometry provided by the N-substituents allows for optimal interaction with the peripheral anionic site of the enzyme.

Figure 3: Pharmacological modulation of the Wnt/β-catenin signaling pathway via Tankyrase inhibition.

References

- Inhibitory effects of novel benzamide derivatives towards acetylcholinesterase enzyme Dergipark

- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz

- Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases University of B

- Mass spectrometer as a probe in the synthesis of 2-substituted-4(3H)-quinazolinones NIScPR

Sources

Synthesis of 2-Benzamido-N-(3-hydroxypropyl)benzamide: A Chemoselective Strategy via Benzoxazinone Intermediates

Executive Summary & Retrosynthetic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of achieving absolute chemoselectivity in multifunctional molecules. When designing a synthetic route for 2-benzamido-N-(3-hydroxypropyl)benzamide , the naive approach—direct benzoylation of 2-amino-N-(3-hydroxypropyl)benzamide[1]—is fundamentally flawed. Benzoyl chloride is an aggressive electrophile that will indiscriminately attack both the primary aromatic amine and the primary aliphatic alcohol, leading to a complex, low-yielding mixture of N-acylated, O-acylated, and di-acylated species.

To circumvent this, we must employ a self-validating, protecting-group-free strategy. By constructing a 2-phenyl-4H-3,1-benzoxazin-4-one intermediate[2][3], we achieve two critical objectives simultaneously: we install the required benzamido group at the 2-position, and we transiently mask the carboxylic acid as a highly reactive lactone[4]. This approach leverages the inherent thermodynamic and kinetic properties of the molecules to drive the reaction forward with near-perfect atom economy and selectivity.

Synthetic workflow for 2-benzamido-N-(3-hydroxypropyl)benzamide.

Mechanistic Causality: The Benzoxazinone Advantage

The brilliance of the benzoxazinone pathway lies in its built-in chemoselectivity. When 3-amino-1-propanol is introduced to the 2-phenyl-4H-3,1-benzoxazin-4-one intermediate, a competition arises between the primary aliphatic amine and the primary alcohol[5].

Because the nitrogen lone pair is significantly more nucleophilic than the oxygen lone pair, the amine outcompetes the hydroxyl group for nucleophilic attack on the highly electrophilic lactone carbonyl (C4) of the benzoxazinone[6]. This kinetic preference ensures exclusive N-acylation. The resulting tetrahedral intermediate collapses, seamlessly opening the heterocyclic ring to yield the target benzamide while leaving the hydroxyl group completely untouched.

Mechanistic sequence of benzoxazinone ring-opening by an amine.

Physicochemical Data & Reaction Optimization

To ensure a self-validating system, it is critical to understand the physical parameters of the workflow. The optimization data below demonstrates why ethanol at reflux is the superior choice for the ring-opening step, balancing solubility and reaction kinetics to maximize chemoselectivity.

Table 1: Physicochemical Properties of Key Intermediates

| Compound | MW ( g/mol ) | Role in Synthesis | Melting Point (°C) |

| Anthranilic Acid | 137.14 | Starting Material | 146–148 |

| Benzoyl Chloride | 140.57 | Acylating Agent | -1 |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | 223.23 | Reactive Intermediate | 120–122 |

| 3-Amino-1-propanol | 75.11 | Nucleophile | 11–12 |

| Target Product | 298.34 | Final API / Scaffold | TBD (Solid) |

Table 2: Optimization of Benzoxazinone Aminolysis (Ring-Opening)

| Solvent | Temperature | Time (h) | Chemoselectivity (N- vs O- attack) | Isolated Yield (%) |

| THF | 25 °C | 12 | >99:1 | 65 |

| Ethanol | 80 °C (Reflux) | 4 | >95:5 | 88 |

| Toluene | 110 °C | 6 | 80:20 | 55 |

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility.

Protocol A: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This step utilizes a classic Schotten-Baumann acylation followed by cyclodehydration[2].

-

Acylation: In a 250 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of anthranilic acid in 100 mL of 10% aqueous NaOH. Cool the solution to 0–5 °C using an ice bath.

-

Addition: Add 15.5 g (0.11 mol) of benzoyl chloride dropwise over 30 minutes under vigorous stirring.

-

Precipitation: Acidify the mixture with dilute HCl to precipitate the 2-benzamidobenzoic acid intermediate. Filter, wash thoroughly with distilled water, and dry under a vacuum.

-

Cyclodehydration: Suspend the dried intermediate in 50 mL of acetic anhydride and reflux for 2 hours[2].

-

Isolation: Cool the mixture to room temperature. Collect the crystalline 2-phenyl-4H-3,1-benzoxazin-4-one and recrystallize from ethanol to ensure high purity[3].

Protocol B: Aminolysis to 2-Benzamido-N-(3-hydroxypropyl)benzamide

This step exploits the differential nucleophilicity of 3-amino-1-propanol[5].

-

Dissolution: In a 100 mL flask, dissolve 11.1 g (0.05 mol) of 2-phenyl-4H-3,1-benzoxazin-4-one in 50 mL of absolute ethanol.

-

Nucleophile Addition: Add 4.1 g (0.055 mol, 1.1 eq) of 3-amino-1-propanol dropwise at room temperature.

-

Reflux & Self-Validation: Heat the reaction mixture to reflux (80 °C) for 4 hours. Analytical Checkpoint: Monitor the reaction via ATR-FTIR. The reaction is complete when the highly characteristic lactone C=O stretch (~1760 cm⁻¹) completely disappears, indicating full ring opening[4].

-

Workup: Concentrate the solvent under reduced pressure. Precipitate the crude product by adding 100 mL of ice-cold distilled water.

-

Purification: Filter the resulting solid and recrystallize from an ethyl acetate/hexane gradient to afford the pure 2-benzamido-N-(3-hydroxypropyl)benzamide.

References

-

Benchchem. "Application Notes and Protocols: Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide". 1

-

ResearchGate. "Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid". 2

-

ResearchGate. "Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones". 6

-

ResearchGate. "Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line". 3

-

Benha University. "Pharmaceutical applications of 4H-3,1-benzoxazin-4-ones". 4

-

Latvian Institute of Organic Synthesis. "Synthesis of heterocyclic compounds based on isatoic anhydrides". 5

Sources

The Privileged Scaffold: A Technical Guide to Substituted Benzamide Derivatives

Executive Summary

Substituted benzamides represent one of the most versatile "privileged scaffolds" in modern medicinal chemistry[1]. By systematically modifying the substituents on the aromatic ring or the amide nitrogen, drug development professionals can radically shift the pharmacological trajectory of these molecules. This whitepaper provides an in-depth mechanistic review of substituted benzamides, focusing on their two primary, yet highly divergent, therapeutic applications: epigenetic modulation via Histone Deacetylase (HDAC) inhibition[2][3] and neuropharmacological intervention via Dopamine D2/D3 receptor antagonism[4].

Mechanistic Divergence: Epigenetics vs. Neuropharmacology

The structural plasticity of the benzamide core allows it to interact with fundamentally different protein architectures depending on its functionalization.

Oncology: Class I HDAC Inhibition

In epigenetic drug discovery, ortho-substituted benzamides (e.g., 2-aminoanilides or 2-methylthiobenzamides) serve as non-classical Zinc-Binding Groups (ZBGs)[3]. Unlike the ubiquitous hydroxamic acids (e.g., Vorinostat) which indiscriminately inhibit most zinc-dependent HDACs, benzamides exhibit profound selectivity for Class I HDACs (HDAC1, 2, and 3)[5].

-

Mechanistic Causality: The selectivity is driven by the spatial constraints of the enzyme's active site. Class I HDACs possess a unique 14 Å internal cavity adjacent to the zinc ion. The bulky aromatic ring of the benzamide ZBG fits precisely into this hydrophobic pocket, whereas the narrower catalytic tunnels of Class II HDACs cannot accommodate it[3][5]. Recent parallel medicinal chemistry efforts have yielded 2-methylthiobenzamide derivatives with >300-fold selectivity specifically for HDAC3, minimizing the off-target toxicities associated with pan-HDAC inhibition[6].

Neurology: Dopamine D2/D3 Antagonism

Conversely, N-substituted benzamides featuring tertiary amine side chains (e.g., sulpiride, amisulpride, raclopride) bypass epigenetic targets entirely, functioning instead as highly selective antagonists of the G-protein coupled Dopamine D2 and D3 receptors[4][7].

-

Mechanistic Causality: The basic amine cleft of the dopamine receptor requires a protonated nitrogen for critical aspartate residue binding (Asp114 in D2). The aliphatic/pyrrolidine side chain of benzamides provides this basic center, while the methoxy-substituted aromatic ring engages in pi-stacking interactions within the transmembrane domain. Amisulpride exploits this via a dose-dependent dual mechanism: low doses (50 mg) preferentially block presynaptic autoreceptors to increase dopamine release (treating dysthymia), while high doses (400–1200 mg) block postsynaptic receptors to exert antipsychotic effects[7].

Pharmacological divergence of substituted benzamides based on structural functionalization.

Structure-Activity Relationship (SAR) Dynamics

The following table synthesizes quantitative bioactivity data across different classes of substituted benzamide derivatives, highlighting the strict correlation between structural modifications and target selectivity[1][5][6][7][8].

| Compound / Derivative | Primary Target | Key Structural Feature | Bioactivity (IC50 / Ki) | Selectivity Profile |

| Compound 16 | HDAC3 | 2-methylthiobenzamide ZBG | IC50 = 30 nM | >300-fold over other HDACs |

| MS-275 (Entinostat) | HDAC1 / HDAC3 | 2-aminoanilide ZBG | IC50 = 180 nM (HDAC1) | 135-fold over HDAC6/8 |

| Amisulpride | Dopamine D2/D3 | Pyrrolidinyl-methyl group | Ki ≈ 2.8 nM (D2) | High D2/D3 vs. 5-HT/H1 |

| Compound 8a | HepG2 Cells | Coumarin-3-yl benzamide | Cytotoxic (Low µM) | Liver cancer specific |

| N-Isobutylbenzamide | M. tuberculosis | N-isobutyl substitution | IC90 = 0.85 µM (QcrB) | Antimicrobial specific |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of benzamide derivatives must rely on self-validating assay systems. The following protocols detail the methodologies for assessing both epigenetic and neurological benzamide targets, explicitly outlining the causality behind each experimental choice.

Protocol 1: In Vitro Fluorogenic HDAC Isoform Profiling

Objective: Determine the IC50 and isoform selectivity of novel ortho-substituted benzamides.

-

Reagent Preparation: Prepare recombinant human HDAC1, HDAC3/NCOR2 complex, and HDAC6 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

-

Causality: The NCOR2 complex is mandatory for HDAC3 because monomeric HDAC3 is catalytically inactive in vitro; it requires the deacetylase activation domain of NCOR2 for functional folding.

-

-

Compound Incubation: Dispense benzamide derivatives (10-point dose-response, 3-fold serial dilutions) into a 384-well microplate. Add the respective HDAC enzymes and incubate for 30 minutes at 37°C.

-

Substrate Addition: Add the fluorogenic substrate (e.g., Fluor de Lys, an acetylated lysine coupled to an aminomethylcoumarin fluorophore) and incubate for 60 minutes.

-

Developer Phase (The Self-Validation Step): Add the developer solution containing a proteolytic enzyme and Trichostatin A (TSA).

-

Causality: The developer protease can only cleave the coumarin fluorophore if the lysine has been successfully deacetylated by the HDAC. TSA is added simultaneously to immediately halt any further HDAC activity, synchronizing the reaction end-point.

-

Validation Check: To ensure the benzamide is not generating a false positive by inhibiting the developer protease itself, a counter-screen must be run using a pre-deacetylated substrate. If fluorescence still drops, the compound is a protease inhibitor, not an HDAC inhibitor.

-

-

Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm) and calculate IC50 using non-linear regression.

Protocol 2: Radioligand Binding Assay for Dopamine D2/D3 Receptors

Objective: Quantify the binding affinity (Ki) of N-substituted benzamides to D2/D3 receptors.

-

Membrane Preparation: Homogenize CHO cells stably expressing human D2 or D3 receptors in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4). Centrifuge at 48,000 x g for 20 minutes.

-

Radioligand Selection: Use [3H]-raclopride (a highly specific benzamide radioligand) at a concentration equal to its Kd value (~1.5 nM).

-

Causality: [3H]-raclopride is chosen over [3H]-spiperone because spiperone exhibits significant cross-reactivity with 5-HT2A receptors, which would confound the D2/D3 specific binding data.

-

-

Incubation & Competition: Incubate membranes (50 µg protein/well) with [3H]-raclopride and varying concentrations of the unlabelled test benzamide for 60 minutes at 25°C.

-

Defining Non-Specific Binding (The Self-Validation Step): In parallel wells, incubate the mixture with 10 µM of unlabelled Haloperidol.

-

Causality: Haloperidol completely saturates all D2/D3 receptor sites. Any residual radioactivity detected in these wells represents non-specific binding (e.g., radioligand trapped in the lipid bilayer or plastic). Specific binding is strictly calculated as Total Binding minus Non-Specific Binding.

-

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific sticking). Wash thrice with ice-cold buffer, add scintillation fluid, and count radioactivity.

Self-validating high-throughput screening workflow for benzamide-based HDAC inhibitors.

Conclusion & Future Perspectives

The substituted benzamide scaffold remains a cornerstone of rational drug design. As demonstrated, the precise placement of heteroatoms and bulky substituents dictates whether a molecule will cross the blood-brain barrier to modulate mesolimbic dopamine pathways or penetrate the nucleus to remodel chromatin via HDAC inhibition. Future developmental pipelines are increasingly focusing on dual-target benzamides and PROTAC (Proteolysis Targeting Chimera) applications, leveraging the high affinity of the benzamide ZBG to selectively degrade, rather than merely inhibit, disease-causing epigenetic complexes.

References

-

BenchChem Technical Support Team. "A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals." Benchchem. 1

-

Waddington, J. L., et al. "The substituted benzamides--a novel class of dopamine antagonists." PubMed. 4

-

Ghosh, A., et al. "Dissecting Histone Deacetylase 3 in Multiple Disease Conditions: Selective Inhibition as a Promising Therapeutic Strategy." Journal of Medicinal Chemistry - ACS Publications. 2

-

El-Khoury, M., et al. "Medicinal chemistry advances in targeting class I histone deacetylases." Exploration of Targeted Anti-tumor Therapy. 3

-

Bieliauskas, A. V., & Pflum, M. K. "Isoform-selective histone deacetylase inhibitors." PMC - NIH. 5

-

Pani, L., et al. "Consensus on the use of substituted benzamides in psychiatric patients." PubMed. 7

-

Zhang, Y., et al. "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." PMC - NIH. 6

-

Al-Hazmi, G. H. "Design, Synthesis, and Cytotoxic Activity of Some Novel N-(Substituted) Benzamide Derivatives Bearing Coumarin." The Distant Reader. 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]

- 4. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. distantreader.org [distantreader.org]

The Biological Activity of N-Substituted Benzamides: A Comprehensive Technical Guide

Executive Summary

The benzamide core represents a highly privileged scaffold in medicinal chemistry. By systematically modifying the substituent on the amide nitrogen (N-substituent), drug development professionals can radically shift the molecule’s pharmacological profile. This technical guide explores the dual-action neuropharmacology of N-substituted benzamides as dopamine receptor modulators, their epigenetic impact as Histone Deacetylase (HDAC) inhibitors, and their emerging roles in antimicrobial therapy. As a Senior Application Scientist, I have structured this whitepaper to provide not only the theoretical mechanisms but also the field-proven, self-validating experimental protocols required to evaluate these compounds.

Neuropharmacology: Dose-Dependent Dopaminergic Modulation

N-substituted benzamides—such as sulpiride, amisulpride, and tiapride—exhibit a unique, dose-dependent dual activity on the central nervous system. This functional dichotomy is dictated by their differential affinity for presynaptic versus postsynaptic dopamine receptors[1].

Mechanistic Causality

At low therapeutic doses , these compounds act preferentially as antagonists at presynaptic dopamine D3 autoreceptors. Autoreceptors normally provide negative feedback to halt dopamine synthesis and release. By blocking them, N-substituted benzamides disinhibit the presynaptic neuron, leading to an accumulation of dopamine in the synaptic cleft. This mechanism is the primary driver behind their utility in treating negative symptoms of schizophrenia and reserpine-induced depression[1],[2].

Conversely, at higher therapeutic doses , the concentration is sufficient to overcome the threshold for postsynaptic dopamine D2 receptor blockade. This dampens dopaminergic signal transduction, yielding the classical antipsychotic effect required to manage positive schizophrenic symptoms[2].

Fig 1. Dose-dependent modulation of dopaminergic signaling by N-substituted benzamides.

Experimental Protocol: Radioligand Binding Assay for D2/D3 Receptors

To evaluate the binding affinity of novel N-substituted benzamides, a competitive radioligand binding assay is the gold standard. This protocol is designed as a self-validating system to ensure high signal-to-noise ratios.

-

Membrane Preparation: Homogenize striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Causality: Ice-cold temperatures prevent the proteolytic degradation of the GPCRs, while Tris-HCl maintains the physiological pH necessary for optimal receptor conformation.

-

-

Incubation: Incubate membrane homogenates with 0.5 nM [3H]-spiperone and varying concentrations of the test benzamide (10⁻¹⁰ to 10⁻⁴ M) for 60 minutes at 25°C.

-

Causality: [3H]-spiperone is selected for its high specific affinity to D2/D3 receptors. The concentration gradient of the benzamide allows for the calculation of the IC50 via competitive displacement.

-

-

Non-Specific Binding (NSB) Determination: Add 10 µM haloperidol to a parallel set of control tubes.

-

Causality: Haloperidol completely saturates all specific D2/D3 sites. Any remaining radioactivity represents non-specific binding to lipids or tube walls, which must be mathematically subtracted to determine specific binding.

-

-

Filtration and Detection: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash thrice with cold buffer and quantify using liquid scintillation counting.

-

Causality: PEI acts as a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter itself.

-

Epigenetic Regulation: HDAC Inhibition in Oncology

Beyond neuropharmacology, N-substituted benzamides are potent epigenetic modulators. They act as Class I Histone Deacetylase (HDAC) inhibitors, making them critical assets in oncology[3].

Structure-Activity Relationship (SAR) Insights

The bioactivity of benzamide-based HDAC inhibitors (e.g., MS-275/Entinostat) is strictly governed by the N-substituent. For anti-proliferative activity, the N-substituent must possess heteroatoms capable of chelating the catalytic zinc ion (Zn²⁺) located deep within the HDAC active site[3]. Conversely, introducing bulky, electron-withdrawing groups like a chlorine atom or a nitro-group on the same benzene ring creates steric hindrance, drastically reducing target affinity[3].

Quantitative Bioactivity Data

The table below summarizes the in vitro anti-proliferative activity of benchmark N-substituted benzamides across various cancer cell lines.

| Compound ID | N-Substituent | Target Cell Line | IC50 (µM) | Primary Mechanism |

| MS-275 (Entinostat) | Pyridin-3-ylmethyl | MCF-7 (Breast) | >20.0 | HDAC Inhibition |

| MS-275 (Entinostat) | Pyridin-3-ylmethyl | A549 (Lung) | 10.0 - 20.0 | HDAC Inhibition |

| MS-275 (Entinostat) | Pyridin-3-ylmethyl | K562 (Leukemia) | 5.0 - 10.0 | HDAC Inhibition |

| Compound 13h | 2-aminophenyl | MCF-7 (Breast) | 1.0 - 5.0 | HDAC Inhibition |

| Compound 13k | 2-hydroxyphenyl | MCF-7 (Breast) | 1.0 - 5.0 | HDAC Inhibition |

Table 1: Comparative in vitro bioactivity of N-substituted benzamides. Data synthesized from established SAR screening[3].

Fig 2. Self-validating experimental workflow for fluorometric HDAC inhibition screening.

Experimental Protocol: Fluorometric In Vitro HDAC Inhibition Assay

To quantify the IC50 of novel benzamides against HDAC enzymes, a fluorometric assay utilizing a synthetic acetylated peptide substrate is required.

-

Enzyme-Substrate Incubation: Mix recombinant HDAC1 enzyme with the N-substituted benzamide and a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer. Incubate at 37°C for 30 minutes.

-

Causality: The 37°C incubation mimics physiological conditions, allowing the active HDAC enzyme to deacetylate the lysine residue. The benzamide competitively binds the active site zinc ion, preventing this deacetylation.

-

-

Developer Addition & Reaction Arrest: Add the developer solution containing a trypsin-like protease and 1 µM Trichostatin A (TSA).

-

Causality: The protease specifically cleaves the deacetylated substrate (but cannot cleave the acetylated form) to release the AMC fluorophore. TSA, a potent pan-HDAC inhibitor, is added to immediately halt any further HDAC activity during the development phase, ensuring a precise snapshot of the test compound's inhibition.

-

-

Fluorescence Quantification: Measure fluorescence at Excitation 360 nm / Emission 460 nm.

-

Validation Step: Always run a solvent control (DMSO) to establish maximum uninhibited enzyme activity, and a positive control (e.g., SAHA/Vorinostat) to confirm the assay's sensitivity. A decrease in fluorescent signal directly correlates to successful HDAC inhibition by the benzamide.

-

Antimicrobial and Apoptotic Pathways

Recent structural modifications, such as the incorporation of a chloroacetyl group at the 3-position of the benzamide scaffold, have expanded the utility of these compounds into antimicrobial and apoptotic domains[4]. The 3-(2-chloroacetyl)benzamide derivatives introduce a highly reactive electrophilic site.

Causality in Drug Design: This electrophilic center allows the molecule to form covalent bonds with nucleophilic residues (like cysteine) on target biological macromolecules. This irreversible binding mechanism is highly effective at triggering the intrinsic pathway of apoptosis in resistant cancer cell lines and disrupting essential enzymatic processes in pathogens like Mycobacterium tuberculosis[4].

Conclusion

The N-substituted benzamide scaffold is a masterclass in rational drug design. By understanding the precise causality between molecular substitutions and biological targets—whether it is the steric requirements for D3 autoreceptor blockade or the zinc-chelating necessities for HDAC inhibition—researchers can fine-tune these molecules for highly specific therapeutic outcomes.

References

-

Chiriță, C., et al. "Antidepressant effect after acute and subacute administration of novel N-substituted benzamides on reserpine-induced depression in mice." Farmacia Journal, Vol. 58, No. 2, 2010.[Link]

-

Nuță, D. C., et al. "Pharmacological evaluation of acute and subacute toxicity and antidepressant effect after acute administration of novel N-substituted benzamides." Farmacia Journal, Vol. 58, No. 1, 2010.[Link]

Sources

Pharmacological Pleiotropy of the Benzamide Scaffold: A Technical Guide to Epigenetic, DNA Repair, and Neurological Targets

The benzamide pharmacophore is a highly privileged and versatile structure in medicinal chemistry. Due to its unique steric profile, hydrogen-bonding capabilities, and lipophilicity, the benzamide moiety serves as a core scaffold for targeting distinct biological pathways. This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for the three most prominent therapeutic targets of benzamide compounds: Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), and Dopamine D2 Receptors.

Epigenetic Modulation: Class I Histone Deacetylases (HDACs)

Mechanistic Grounding

Benzamide derivatives, such as entinostat, tucidinostat, and mocetinostat, are highly selective inhibitors of Class I HDACs (HDAC1, 2, and 3), which are heavily implicated in tumor growth and metastasis 1. Unlike pan-HDAC inhibitors (e.g., hydroxamic acids), benzamides possess a specific pharmacophore consisting of a zinc-binding group (ZBG), a hydrophobic spacer, and a surface-recognition cap 1. The 2-aminobenzamide moiety directly chelates the catalytic Zn2+ ion in the active site and interacts with surrounding amino acid residues, inducing conformational changes that block deacetylation [[2]](). This results in chromatin relaxation and the reactivation of silenced tumor suppressor genes.

Mechanism of benzamide-mediated Class I HDAC inhibition and epigenetic modulation.

Self-Validating Protocol: Fluorometric HDAC1 Inhibition Assay

Causality & Design: To prove target engagement, we utilize a fluorogenic peptide substrate containing an acetylated lysine. The causality relies on the fact that the developer protease can only cleave the deacetylated form of the peptide to release the fluorophore. Therefore, a decrease in fluorescence directly correlates to HDAC inhibition.

Step-by-Step Methodology:

-

Preparation: Dilute recombinant human HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Compound Addition: Add the benzamide test compound at varying concentrations (e.g., 1 nM to 10 μM) to the enzyme solution.

-

Internal Validation Controls:

-

Positive Control: Add Trichostatin A (TSA) to a separate well to define maximum pan-HDAC inhibition.

-

Negative Control: Add DMSO (vehicle) to establish baseline maximum enzyme activity.

-

-

Substrate Incubation: Add the fluorogenic acetylated peptide substrate and incubate for 30 minutes at 37°C.

-

Development: Add the developer protease solution to arrest the HDAC reaction and cleave the deacetylated substrates. Incubate for 15 minutes at room temperature.

-

Quantification: Read fluorescence using a microplate reader (Ex: 360 nm, Em: 460 nm). Calculate IC50 based on the dose-response curve.

Genomic Stability Disruption: Poly(ADP-ribose) Polymerases (PARPs)

Mechanistic Grounding

First-generation PARP inhibitors, such as 3-aminobenzamide, established the foundation for targeting DNA repair mechanisms in oncology 3. The benzamide pharmacophore acts by competing with nicotinamide adenine dinucleotide (NAD+) at the PARP-1 active site. The desired orientation of the carboxamide moiety allows for critical hydrogen bonding with residues in the NAD+-binding pocket 4. By preventing the poly(ADP-ribosyl)ation of target proteins, benzamides induce "PARP trapping," where the enzyme remains bound to DNA single-strand breaks, ultimately leading to replication fork collapse and apoptosis 5.

Benzamide-induced PARP-1 inhibition leading to DNA repair failure and apoptosis.

Self-Validating Protocol: Chemiluminescent PARP-1 Activity Assay

Causality & Design: This assay measures the incorporation of biotinylated NAD+ into PAR polymers on immobilized histones. Because benzamides act as direct NAD+ competitors, successful target engagement is causally linked to a dose-dependent reduction in the chemiluminescent signal.

Step-by-Step Methodology:

-

Plate Preparation: Coat a 96-well microplate with histone proteins and incubate overnight at 4°C. Wash and block the plate.

-

Reaction Assembly: Add recombinant PARP-1 enzyme, the benzamide test compound, and a reaction mixture containing biotinylated NAD+ and activated DNA (to stimulate PARP-1).

-

Internal Validation Controls:

-

Positive Control: Use a known high-affinity PARP inhibitor (e.g., Olaparib) to validate assay sensitivity.

-

Negative Control (Background): Omit the PARP-1 enzyme in designated wells to establish the background auto-PARylation signal.

-

-

Incubation: Incubate for 1 hour at room temperature to allow PAR polymer formation.

-

Detection: Wash the plate thoroughly. Add Streptavidin-HRP (which binds to the biotinylated PAR polymers) and incubate for 30 minutes.

-

Quantification: Add chemiluminescent substrate and immediately read the luminescence. Calculate the percentage of PARP inhibition relative to the vehicle control.

Neurological Modulation: Dopamine D2 Receptors

Mechanistic Grounding

In neuropharmacology, substituted benzamides (e.g., sulpiride, spectramide, clebopride) are highly selective antagonists of the adenylate cyclase-independent D2 dopamine receptor population 6. Their selectivity is largely dictated by inherent steric factors and lipophilicity, which prevent them from interacting with D1 receptors 7. For instance,[125I]-spectramide demonstrates a potent Kd of 25 pM for D2 receptors, making it a highly selective tool for studying dopaminergic antagonism in the striatum 8.

Selective D2 dopamine receptor antagonism by substituted benzamides in the striatum.

Self-Validating Protocol: Radioligand Competitive Binding Assay

Causality & Design: Radioligand binding relies on the displacement of [125I]-spectramide, a highly specific D2 ligand. Rat striatal homogenates are selected due to their high density of D2 receptors. To ensure the system is self-validating, non-specific binding (NSB) is determined using a saturating concentration of an unlabeled competitor. Specific binding is the difference between total binding and NSB, proving that the benzamide is competing specifically for the D2 active site.

Step-by-Step Methodology:

-

Tissue Preparation: Homogenize rat striatum in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

-

Assay Assembly: In assay tubes, combine the membrane homogenate, a constant concentration of [125I]-spectramide (e.g., 50 pM), and varying concentrations of the unlabeled benzamide test compound.

-

Internal Validation Controls:

-

Total Binding (TB): Tubes containing only the radioligand and membranes (no competitor).

-

Non-Specific Binding (NSB): Tubes containing the radioligand, membranes, and a saturating concentration (10 μM) of unlabeled haloperidol.

-

-

Incubation: Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the assay mixture through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding) using a cell harvester. Wash filters three times with ice-cold buffer.

-

Quantification: Measure the retained radioactivity using a gamma counter. Calculate the Ki of the test compound using the Cheng-Prusoff equation.

Quantitative Target Comparison

The following table summarizes the distinct pharmacological profiles of benzamide compounds across their primary targets, highlighting the vast dynamic range of this scaffold.

| Target Class | Representative Benzamides | Target Affinity (Kd / Ki) | Primary Mechanism of Action | Clinical Indication |

| Class I HDACs | Entinostat, Tucidinostat | Ki ~32 nM (HDAC1) 9 | Active site Zn2+ chelation | Oncology (e.g., PTCL, Breast Cancer) |

| PARP-1 | 3-Aminobenzamide | Low Micromolar | NAD+ competition & PARP trapping | Oncology (DNA Repair Inhibition) |

| Dopamine D2 | Spectramide, Sulpiride | Kd ~25 pM (Spectramide) [[8]]() | Adenylate cyclase-independent antagonism | Psychiatry (Schizophrenia) |

References

-

Insight on Poly (ADP-Ribose) Polymerase (PARP) as a Potential Pharmacological Target in Pathological Conditions. IOMC World. 3

-

Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs. PubMed / NIH. 6

-

[125]I-spectramide: a novel benzamide displaying potent and selective effects at the D2 dopamine receptor. PubMed / NIH. 8

-

Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed / NIH. 2

-

HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives. RSC Publishing. 1

-

Potent lipophilic substituted benzamide drugs are not selective D-1 dopamine receptor antagonists in the rat. Oxford Academic. 7

-

Structural requirements for potent PARP inhibition. The benzamide pharmacophore. ResearchGate. 4

-

Induction of Apoptosis by Benzamide in K562 Cells Was Triggered by Inhibition of Poly(ADP-ribosyl)ation. Semantic Scholar. 5

-

Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. PMC / NIH. 9

Sources

- 1. HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09034B [pubs.rsc.org]

- 2. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iomcworld.org [iomcworld.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. [125]I-spectramide: a novel benzamide displaying potent and selective effects at the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Optimization of Benzamide-Based Therapeutic Agents

Executive Summary

The benzamide pharmacophore—characterized by a carboxamide group attached to a benzene ring—has emerged as a cornerstone in modern medicinal chemistry. Its synthetic tractability, favorable physicochemical properties, and capacity to form highly specific non-covalent interactions make it a "privileged scaffold"[1]. As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I have observed that the true power of the benzamide moiety lies in its structural versatility. By precisely tuning the substituents around the aromatic ring and the amide nitrogen, we can direct these molecules toward vastly different biological targets, ranging from epigenetic modulators (Histone Deacetylases, HDACs) to DNA repair enzymes (Poly(ADP-ribose) polymerase-1, PARP-1)[2][3].

This technical guide dissects the causality behind experimental choices in benzamide drug discovery, providing self-validating protocols and structural-activity relationship (SAR) insights that drive the development of next-generation therapeutics.

The Benzamide Pharmacophore: Mechanistic Rationale

Why do we continuously return to the benzamide scaffold? The answer lies in its dual capacity for hydrogen bonding and its precise steric geometry. The amide carbonyl acts as a potent hydrogen bond acceptor, while the NH group serves as a donor. When integrated into targeted therapies, the benzamide group often mimics endogenous substrates or cofactors.

For instance, in the development of PARP-1 inhibitors, the benzamide group acts as a structural mimic of the nicotinamide moiety of the NAD+ cofactor[1]. By occupying the NAD+ binding pocket, benzamide derivatives effectively trap the PARP enzyme on DNA, preventing the repair of single-strand breaks (SSBs) and leading to synthetic lethality in cancer cells harboring homologous recombination (HR) deficiencies, such as BRCA mutations.

Mechanism of synthetic lethality induced by benzamide-based PARP-1 inhibitors in BRCA-mutated cells.

Targeting Epigenetics: Class I Selective HDAC Inhibitors

Historically, the development of HDAC inhibitors relied heavily on hydroxamic acids (e.g., Vorinostat). While hydroxamic acids are potent zinc chelators, they suffer from a critical flaw: pan-HDAC inhibition, which leads to significant off-target toxicity[4].

To overcome this, the field pivoted to the 2-substituted benzamide moiety as an alternative Zinc Binding Group (ZBG). Unlike the rapid, aggressive chelation of hydroxamic acids, benzamides exhibit a slow, tight-binding kinetic profile. More importantly, the internal cavity of Class I HDACs (HDAC1, 2, and 3) contains a highly specific "foot pocket" adjacent to the catalytic zinc ion. By modifying the 2-position of the benzamide ring, we can achieve unprecedented isoform selectivity.

Recent parallel medicinal chemistry (PMC) efforts have demonstrated that installing non-zinc binding substituents at the 2-position drastically alters the selectivity profile[5]. As shown in the SAR data below, transitioning from a 2-hydroxy group to a 2-methylthio group shifts the molecule from a non-selective inhibitor to a highly selective HDAC3 inhibitor[5][6]. The causality here is driven by the steric bulk and polarizability of the sulfur atom, which perfectly complements the unique architecture of the HDAC3 active site while sterically clashing with HDAC1 and HDAC2.

Quantitative SAR Data: 2-Substituted Benzamides against HDAC3

| Compound | 2-Substituent | HDAC3 IC₅₀ (nM) | Selectivity (HDAC1/HDAC3) | Mechanistic Rationale |

| Compound 13 | Methylamino | 41 | >366-fold | Amino group provides optimal steric fit for HDAC3 pocket[5]. |

| Compound 16 | Methylthio | 30 | >300-fold | Sulfur polarizability enhances binding affinity specifically to HDAC3[5]. |

| Compound 20 | Hydroxy | 28 | Lacks selectivity | Hydroxyl group binds zinc but fails to discriminate between Class I isoforms[4]. |

Self-Validating Experimental Workflows

To ensure scientific integrity, the discovery of these agents relies on a tightly coupled loop of synthesis, biochemical validation, and cellular assays. The workflow below illustrates the iterative process used to refine benzamide hits into lead compounds.

Iterative parallel medicinal chemistry workflow for optimizing benzamide therapeutic agents.

Protocol 1: Parallel Medicinal Chemistry (PMC) Synthesis of Benzamides

To rapidly explore the chemical space of the benzamide rim region, we utilize a PMC approach[5]. The critical choice here is the coupling reagent. We avoid standard EDC/HOBt in favor of HATU, as HATU provides superior coupling efficiency for sterically hindered anilines, minimizing epimerization and maximizing yield in a high-throughput format.

Step-by-Step Methodology:

-

Preparation: Dissolve the substituted benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HATU to form the highly reactive O-Atab ester intermediate.

-

Coupling: Stir for 15 minutes at room temperature, then add the target aniline derivative (1.1 eq).

-

Reaction: Agitate the mixture at room temperature for 12–16 hours.

-

Purification: Quench with water, extract with ethyl acetate, and purify via preparative HPLC. The self-validating step here is LC-MS analysis of the crude mixture prior to purification to confirm the molecular ion peak and ensure >95% conversion.

Protocol 2: Self-Validating Fluorogenic Biochemical Assay (HDAC Inhibition)

To validate the inhibitory potency of the synthesized benzamides, we employ a fluorogenic assay. This assay is inherently self-validating because the fluorescent signal is only generated if the enzyme is active; any quenching or auto-fluorescence from the benzamide compound is actively subtracted using internal controls.

Step-by-Step Methodology:

-

Reagent Setup: Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

-

Compound Dilution: Serially dilute the benzamide compounds in DMSO, then transfer to a 384-well black microtiter plate.

-

Enzyme Incubation: Add recombinant human HDAC3/NCoR1 complex to the wells. Incubate for 30 minutes at 37°C. Causality: Benzamides are slow-binding inhibitors; pre-incubation ensures equilibrium is reached before the substrate is introduced.

-

Substrate Addition: Add the Fluor-de-Lys substrate (an acetylated lysine coupled to a fluorophore). Incubate for 1 hour.

-

Development: Add the developer solution containing trypsin and Trichostatin A (TSA). Causality: Trypsin cleaves only the deacetylated substrate to release the fluorophore. TSA immediately halts any further HDAC activity, freezing the reaction state.

-

Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ values using non-linear regression.

Conclusion

The discovery of novel benzamide-based therapeutic agents is a testament to the power of rational drug design. By deeply understanding the causality behind molecular interactions—whether it is exploiting the polarizability of a 2-methylthio group to achieve >300-fold HDAC3 selectivity[5] or utilizing the benzamide core as an NAD+ mimic to induce synthetic lethality via PARP-1 inhibition[2]—we can engineer highly targeted, efficacious, and safe clinical candidates. The integration of robust, self-validating experimental workflows ensures that these discoveries translate reliably from the bench to the clinic.

References

-

Liu, J., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters.[Link]

-

Lu, G., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry.[Link]

-

Carato, P., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: A Reliable, Two-Step Synthesis Protocol for 2-benzamido-N-(3-hydroxypropyl)benzamide

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-benzamido-N-(3-hydroxypropyl)benzamide, a functionalized benzamide derivative with potential applications in medicinal chemistry and materials science. The described two-step synthesis is robust, scalable, and utilizes readily available starting materials. The protocol first involves the N-acylation of anthranilic acid via a Schotten-Baumann reaction to yield the key intermediate, 2-benzamidobenzoic acid.[1][2] The second step is an efficient amide bond formation between this intermediate and 3-aminopropanol, facilitated by modern peptide coupling reagents.[3][4] This guide is designed for researchers in drug development and organic synthesis, offering detailed procedural steps, mechanistic insights, and expected outcomes.

Introduction

Amide bond formation is a fundamental transformation in organic chemistry, central to the synthesis of pharmaceuticals, polymers, and biologically active molecules.[3][5] The target molecule, 2-benzamido-N-(3-hydroxypropyl)benzamide, incorporates multiple functional groups that make it an interesting scaffold for further chemical modification. Its structure features a secondary benzamide, a tertiary benzamide, and a primary alcohol, offering multiple points for diversification.

The synthetic strategy outlined herein is designed for efficiency and reliability. It avoids harsh reaction conditions and employs purification techniques standard in a modern organic chemistry laboratory. The initial Schotten-Baumann reaction is a classic and effective method for acylating amines with acid chlorides in a biphasic system, which simplifies the neutralization of the HCl byproduct.[1][6][7] The subsequent amide coupling leverages the power of carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is widely used to form amide bonds under mild conditions, minimizing side reactions and preserving sensitive functional groups.[4][8][9][10]

Overall Synthetic Scheme

The synthesis is performed in two distinct stages as illustrated below.

Caption: Two-step synthesis workflow.

Part 1: Synthesis of 2-Benzamidobenzoic Acid

This initial step involves the acylation of the amino group of anthranilic acid. The Schotten-Baumann reaction conditions are ideal for this transformation, using an aqueous base to trap the HCl byproduct generated during the reaction, thus driving the reaction to completion.[2][7]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 5.00 g | 36.46 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 4.7 mL | 40.11 |

| Sodium Hydroxide | NaOH | 40.00 | 2.92 g | 73.00 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - |

| Deionized Water | H₂O | 18.02 | 100 mL | - |

Step-by-Step Protocol

-

Dissolution: In a 250 mL round-bottom flask, dissolve anthranilic acid (5.00 g) and sodium hydroxide (2.92 g) in 50 mL of deionized water. Stir until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Benzoyl Chloride: Add dichloromethane (50 mL) to the flask. While stirring vigorously, add benzoyl chloride (4.7 mL) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Expert Insight: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which is characteristic of the Schotten-Baumann reaction.[1] Adding the benzoyl chloride slowly prevents an exothermic runaway and minimizes hydrolysis of the acid chloride.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

-

Trustworthiness: The product is expected to be in the organic phase, but some may remain in the aqueous layer. Back-extraction ensures maximum recovery.

-

-

Workup - Acidification: Cool the aqueous layer in an ice bath. Slowly acidify the solution to pH ~2 by adding concentrated HCl dropwise. A white precipitate of 2-benzamidobenzoic acid will form.

-

Isolation: Collect the white solid by vacuum filtration, wash it thoroughly with cold deionized water (3 x 30 mL) to remove any salts, and dry it in a vacuum oven at 60 °C overnight.

-

Characterization: The expected yield is typically 80-90%. The product can be characterized by ¹H NMR and melting point analysis.

Part 2: Synthesis of 2-benzamido-N-(3-hydroxypropyl)benzamide

This second part is an amide coupling reaction. The carboxylic acid of the intermediate is activated by EDC to form a highly reactive O-acylisourea intermediate.[8][10] This intermediate is susceptible to side reactions, but the addition of HOBt intercepts it to form a more stable HOBt-ester, which then reacts cleanly with the amine to form the desired amide bond.[8][11]

Caption: EDC/HOBt amide coupling mechanism.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-Benzamidobenzoic Acid | C₁₄H₁₁NO₃ | 241.24 | 2.00 g | 8.29 |

| 3-Aminopropanol | C₃H₉NO | 75.11 | 0.69 mL | 9.12 |

| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | 1.91 g | 9.95 |

| HOBt | C₆H₅N₃O | 135.13 | 1.34 g | 9.95 |

| DIPEA | C₈H₁₉N | 129.24 | 2.89 mL | 16.58 |

| Anhydrous DMF | C₃H₇NO | 73.09 | 40 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 200 mL | - |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 100 mL | - |

| Brine | NaCl | 58.44 | 50 mL | - |

Step-by-Step Protocol

-

Setup: To a 100 mL round-bottom flask, add 2-benzamidobenzoic acid (2.00 g), HOBt (1.34 g), and 3-aminopropanol (0.69 mL).

-

Dissolution: Add anhydrous Dimethylformamide (DMF, 40 mL) and stir the mixture until all solids are dissolved.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add EDC·HCl (1.91 g) in one portion to the reaction mixture. Then, add N,N-Diisopropylethylamine (DIPEA, 2.89 mL) dropwise over 5 minutes.

-

Expert Insight: The reaction is cooled to 0 °C to control the initial exothermic reaction upon adding the coupling reagents and to minimize potential side reactions, such as racemization if chiral centers were present.[9] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the proton generated during the reaction.[12]

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (16-18 hours). Monitor the reaction's completion by TLC or LC-MS.

-

Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 100 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃, 50 mL of water, and 50 mL of brine.

-

Trustworthiness: The aqueous washes are critical for removing the water-soluble byproducts (EDC-urea, HOBt, DIPEA salts) and any remaining DMF.[4]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically an off-white solid or a viscous oil. Purify the crude material by flash column chromatography on silica gel (using a gradient of 50-100% EtOAc in hexanes) to yield the pure product.

-

Characterization: The expected yield after purification is 65-80%. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Conclusion

The two-step protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of 2-benzamido-N-(3-hydroxypropyl)benzamide. By combining a classic Schotten-Baumann reaction with a modern EDC/HOBt-mediated amide coupling, this method offers high yields and operational simplicity. This guide serves as a valuable resource for chemists engaged in the synthesis of novel molecular entities for drug discovery and materials science, providing not just a procedure, but also the underlying chemical principles for informed execution.

References

- Vertex AI Search. Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.

- Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.

- SATHEE. Chemistry Schotten Baumann Reaction.

- BenchChem. The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation.

- BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.

- CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives.

- Wikipedia. Schotten–Baumann reaction.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- WikiMili. Schotten–Baumann reaction.

- Hordyjewska, A., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.

- Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.

- ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015).

- Siddiqui, A. A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed.

- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

- Scribd. Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid).

-

Iannelli, P., et al. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d][11][13]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. MDPI. Available at:

- Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.

- Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

- Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry.

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. growingscience.com [growingscience.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note: Step-by-Step Synthesis and Validation of Substituted Benzamides

Introduction and Pharmacological Significance

The amide bond is arguably the most critical functional group in medicinal chemistry, forming the backbone of countless therapeutics and biological macromolecules. Within this chemical space, substituted benzamides represent a privileged structural motif. The strategic decoration of the benzene ring and the amine moiety allows for precise tuning of physicochemical properties and target affinity.

Substituted benzamides have demonstrated profound versatility in drug discovery. They act as potent atypical antipsychotics via D2/5-HT2 receptor antagonism[1], serve as gastrointestinal-sparing anti-inflammatory agents by preferentially inhibiting cyclooxygenase-1 (COX-1)[2], and function as highly selective Class I Histone Deacetylase (HDAC) inhibitors where the benzamide amino group chelates the catalytic zinc ion[3]. Developing a robust, scalable, and self-validating synthetic route for these compounds is therefore a fundamental requirement for any drug development program[4].

Mechanistic Causality and Strategy Selection

The synthesis of benzamides relies on the condensation of a benzoic acid derivative with an amine. Because the direct condensation of a carboxylic acid and an amine requires excessive heat (often >160 °C) that degrades complex molecules, chemical activation of the carboxylic acid is required.

We highlight two distinct, field-proven methodologies, each selected based on the stereoelectronic nature of the substrates:

-

The Carbodiimide Route (EDC/HOBt): Ideal for substrates with sensitive functional groups. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the acid to form an O-acylisourea intermediate. Because this intermediate can undergo deleterious rearrangement to an unreactive N-acylurea, HOBt (1-Hydroxybenzotriazole) is added. HOBt rapidly intercepts the O-acylisourea to form a highly reactive OBt-active ester, suppressing side reactions and accelerating amidation[5].

-

The Acyl Chloride Route (Schotten-Baumann): Ideal for sterically hindered or highly electron-deficient amines (e.g., deactivated anilines) that fail to react under mild EDC/HOBt conditions. The conversion of the acid to an acyl chloride generates a highly electrophilic species that drives the reaction forward[4].

Workflow for the step-by-step synthesis and validation of substituted benzamides.

Quantitative Comparison of Amide Coupling Strategies

To guide protocol selection, the following table summarizes the operational parameters of common amidation strategies used in benzamide synthesis[6],[7].

| Method | Reagents | Primary Byproducts | Steric Tolerance | Typical Yield | Post-Reaction Workup |

| Carbodiimide (Mild) | EDC·HCl, HOBt, DIPEA | Water-soluble urea, HOBt | Moderate | 75-90% | Aqueous acid/base extraction |

| Uronium (Fast) | HATU, DIPEA | Tetramethylurea, HOAt | High | 85-95% | Chromatography often required |